1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE
Overview
Description
1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via an aryne reaction with alkynyl sulfides.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiophene core reacts with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzothiophenes with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a serotonin receptor modulator, particularly targeting the 5-HT1A receptor.
Biological Studies: The compound is used in docking studies to understand its binding affinity and interactions with various biological targets.
Pharmaceutical Development: It is explored as a lead compound for the development of new antidepressants and anxiolytics.
Chemical Biology: The compound is used to study the structure-activity relationships of benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with serotonin receptors, particularly the 5-HT1A receptor . The compound binds to the receptor, modulating its activity and influencing neurotransmitter release. This interaction is mediated by electrostatic and hydrophobic interactions between the compound and the receptor binding site .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives: These compounds share a similar benzothiophene core and piperazine moiety but differ in the substituents on the piperazine ring.
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
1-BENZOTHIOPHEN-3-YL(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of a benzothiophene core, a piperazine moiety, and a phenethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-benzothiophen-3-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(19-16-25-20-9-5-4-8-18(19)20)23-14-12-22(13-15-23)11-10-17-6-2-1-3-7-17/h1-9,16H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFWCIBKLDVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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